molecular formula C14H16O5 B2553620 4,6-O-(4-Methoxybenzylidene)-D-glucal CAS No. 312623-79-3

4,6-O-(4-Methoxybenzylidene)-D-glucal

Cat. No. B2553620
CAS RN: 312623-79-3
M. Wt: 264.277
InChI Key: SSKZQXMNNREVNP-HABKJSAYSA-N
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Description

“4,6-O-(4-Methoxybenzylidene)-D-glucal” is a compound that is extensively employed in the realm of carbohydrate chemistry, functioning as a substrate analog . It facilitates the meticulous examination of enzymatic activities tied to carbohydrate metabolism and glycosylation .


Synthesis Analysis

The synthesis of “4,6-O-(4-Methoxybenzylidene)-D-glucal” involves the reduction of fully protected 4,6-O-(4-methoxybenzylidene) hexopyranosides with sodium cyanoboro-hydride–trifluoroacetic acid in NN′-dimethylformamide, or trimethylsilyl chloride in acetonitrile . This process yields the 6- and 4-O-(4-methoxybenzyl) ethers, respectively, in good yield and good regioselectivity .


Molecular Structure Analysis

The molecular formula of “4,6-O-(4-Methoxybenzylidene)-D-glucal” is C15H20O7 . Its average mass is 312.315 Da and its monoisotopic mass is 312.120911 Da .


Chemical Reactions Analysis

The main advantage of benzylidene acetal, such as “4,6-O-(4-Methoxybenzylidene)-D-glucal”, is the ability for regioselective openings . 4,6-benzylidene acetal can be opened selectively under reductive conditions to yield either free 4-OH or 6-OH .

Scientific Research Applications

Synthesis of New Derivatives

The compound can be used in the synthesis of new derivatives. For instance, regioselective pentanoylation of methyl 4,6-O-(4-methoxybenzylidene)-α-D-glucopyranoside by the direct acylation method provided the methyl 4,6-O-(4-methoxybenzylidene)-2-O-pentanoyl-α-D-glucopyranoside . This process yielded new compounds and also provided additional information for structure elucidation .

Antimicrobial Applications

The synthesized acylated derivatives of D-glucopyranoside were screened for in vitro antimicrobial activities against ten human pathogenic bacteria and four plant pathogenic fungi . The study revealed that the acylated products exhibited moderate to good antimicrobial activities .

Fungal Phytopathogens Treatment

Interestingly, the selected compounds were found to be more sensitive against fungal phytopathogens than those of the bacterial strains . This suggests potential applications in the treatment of plant diseases caused by fungi.

Protecting Group Strategy in Carbohydrate Chemistry

The compound can be used in a novel protecting-group strategy in carbohydrate chemistry . Reduction of fully protected 4,6-O-(4-methoxybenzylidene) hexopyranosides with sodium cyanoboro-hydride–trifluoroacetic acid in N,N′-dimethylformamide, or trimethylsilyl chloride in acetonitrile, gives the 6- and 4-O-(4-methoxybenzyl) ethers, respectively, in good yield and good regioselectivity .

Selective Cleavage of Ether Linkage

The 4-methoxybenzyl ether linkage in products containing benzyl ethers or other protective groups is selectively cleaved upon treatment with cerium (IV) ammonium nitrate in aqueous acetonitrile . This selective cleavage can be useful in the synthesis of complex molecules.

Regioselective Openings

The use of benzylidene acetals as protecting groups in carbohydrate chemistry is utterly important . The main advantage of benzylidene acetal is the ability for regioselective openings . 4,6-benzylidene acetal can be opened selectively under reductive conditions to yield either free 4-OH or 6-OH .

properties

IUPAC Name

(4aR,8R,8aS)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O5/c1-16-10-4-2-9(3-5-10)14-18-8-12-13(19-14)11(15)6-7-17-12/h2-7,11-15H,8H2,1H3/t11-,12-,13+,14?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKZQXMNNREVNP-HABKJSAYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2OCC3C(O2)C(C=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2OC[C@@H]3[C@@H](O2)[C@@H](C=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-O-(4-Methoxybenzylidene)-D-glucal

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